molecular formula C11H12O4 B185310 3-(4-Acetylphenoxy)propanoic acid CAS No. 91143-72-5

3-(4-Acetylphenoxy)propanoic acid

Cat. No. B185310
CAS RN: 91143-72-5
M. Wt: 208.21 g/mol
InChI Key: JQVGZRZJTCMBDQ-UHFFFAOYSA-N
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Description

3-(4-Acetylphenoxy)propanoic acid is a compound with the molecular weight of 208.21 . It is a powder form substance and its IUPAC name is 3-(4-acetylphenoxy)propanoic acid .


Molecular Structure Analysis

The InChI code for 3-(4-Acetylphenoxy)propanoic acid is 1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(4-Acetylphenoxy)propanoic acid is a powder form substance . The compound has a molecular weight of 208.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : Research involving the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones used 2-(2,4-Dimethylphenoxy)propionic acid, a compound related to 3-(4-Acetylphenoxy)propanoic acid, as a precursor. The study focused on the transformation of this compound into other chemically significant structures (Hogale, Shirke, & Kharade, 1995).

  • Degradation of Chlorophenoxy Acids : Research on the degradation of chlorophenoxy acids like 2,4-Dichlorophenoxyacetic acid, which shares a similar structure with 3-(4-Acetylphenoxy)propanoic acid, has been conducted. This study is significant for understanding the environmental impact and breakdown of such compounds (Sun & Pignatello, 1993).

Biochemistry and Medicinal Applications

  • Antioxidant Properties of Triazoles : A study on the synthesis of triazoles with dimethoxyphenyl groups, related to the structure of 3-(4-Acetylphenoxy)propanoic acid, investigated their antioxidant properties. This research has implications for the development of new antioxidant compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

  • Polybenzoxazine Synthesis : Phloretic acid, structurally similar to 3-(4-Acetylphenoxy)propanoic acid, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research is vital for the development of sustainable materials in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

  • Ibuprofen Degradation Study : A study on the mechanochemical degradation of ibuprofen, which is chemically similar to 3-(4-Acetylphenoxy)propanoic acid, can provide insights into the breakdown and detoxification of pharmaceutical compounds (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).

Safety And Hazards

The safety information for 3-(4-Acetylphenoxy)propanoic acid indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors and using personal protective equipment .

properties

IUPAC Name

3-(4-acetylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVGZRZJTCMBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356131
Record name 3-(4-acetylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetylphenoxy)propanoic acid

CAS RN

91143-72-5
Record name 3-(4-Acetylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91143-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-acetylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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